Glucose-conjugated MGMT inhibitor
Overview
Description
Glucose-conjugated MGMT inhibitors are a class of compounds designed to target the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT). MGMT plays a crucial role in repairing alkylated DNA, which is a common form of damage induced by certain chemotherapy drugs. By inhibiting MGMT, these compounds can enhance the effectiveness of alkylating agents used in cancer treatment. The conjugation with glucose aims to improve the uptake of the inhibitor by cancer cells, which have a high demand for glucose .
Preparation Methods
The synthesis of glucose-conjugated MGMT inhibitors typically involves the conjugation of known MGMT inhibitors, such as O6-benzylguanine or O6-(4-bromothenyl) guanine, with a glucose moiety. This process can be achieved through various synthetic routes, often involving the use of a linker to attach the glucose molecule to the inhibitor. The reaction conditions usually require the presence of a catalyst and specific solvents to facilitate the conjugation .
Industrial production methods for these compounds are still under development, as they require optimization for large-scale synthesis. The key challenges include ensuring the stability of the conjugates and achieving high yields in the production process .
Chemical Reactions Analysis
Glucose-conjugated MGMT inhibitors undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The glucose moiety can be substituted with other functional groups under certain conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glucose-conjugated MGMT inhibitors have several scientific research applications, including:
Chemistry: These compounds are used to study the mechanisms of DNA repair and the role of MGMT in protecting cells from alkylating agents.
Biology: Researchers use these inhibitors to investigate the cellular uptake mechanisms of glucose-conjugated drugs and their effects on cancer cells.
Medicine: In clinical research, glucose-conjugated MGMT inhibitors are being explored as potential adjuvants to enhance the efficacy of chemotherapy in cancer treatment.
Mechanism of Action
The mechanism of action of glucose-conjugated MGMT inhibitors involves the inhibition of the MGMT protein, which repairs alkylated DNA. By binding to MGMT, these inhibitors prevent the repair of DNA damage caused by alkylating agents, thereby increasing the susceptibility of cancer cells to chemotherapy. The glucose moiety facilitates the uptake of the inhibitor by cancer cells through glucose transporters, although some studies suggest that other transport mechanisms, such as flippases and type IV P-type ATPases, may also be involved .
Comparison with Similar Compounds
Glucose-conjugated MGMT inhibitors can be compared with other MGMT inhibitors, such as:
O6-benzylguanine: A non-conjugated MGMT inhibitor that has been widely studied but has limitations in terms of toxicity and selectivity.
O6-(4-bromothenyl) guanine: Another potent MGMT inhibitor that has been conjugated with glucose to improve its uptake by cancer cells.
O6-2-fluoropyridinylmethylguanine: A similar compound that has been conjugated with glucose to enhance its effectiveness.
The uniqueness of glucose-conjugated MGMT inhibitors lies in their ability to leverage the high glucose uptake by cancer cells, potentially improving the selectivity and efficacy of the treatment .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[8-[2-amino-6-[(4-bromothiophen-2-yl)methoxy]purin-9-yl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34BrN5O7S/c25-14-9-15(38-12-14)11-36-22-17-21(28-24(26)29-22)30(13-27-17)7-5-3-1-2-4-6-8-35-23-20(34)19(33)18(32)16(10-31)37-23/h9,12-13,16,18-20,23,31-34H,1-8,10-11H2,(H2,26,28,29)/t16-,18-,19+,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZBVOGWRQLMB-PUIBNRJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCOC4C(C(C(C(O4)CO)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34BrN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439860 | |
Record name | Glucose-conjugated MGMT inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382607-78-5 | |
Record name | Glucose-conjugated MGMT inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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